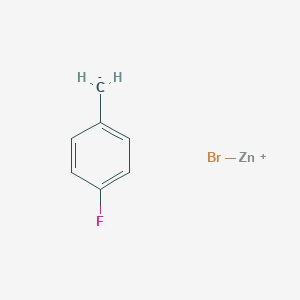
Bromozinc(1+) (4-fluorophenyl)methanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromozinc(1+) (4-fluorophenyl)methanide is an organozinc compound that features a bromozinc cation coordinated to a 4-fluorophenylmethanide anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromozinc(1+) (4-fluorophenyl)methanide can be synthesized through the reaction of 4-fluorobenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
Preparation of 4-fluorobenzyl bromide: This can be achieved by brominating 4-fluorotoluene using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of this compound: The 4-fluorobenzyl bromide is then reacted with zinc powder in THF under an inert atmosphere to form the desired organozinc compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Bromozinc(1+) (4-fluorophenyl)methanide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromozinc group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under mild conditions.
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl halide in a solvent like THF or toluene.
Major Products
Substitution Reactions: The major products are typically substituted benzyl derivatives.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
Bromozinc(1+) (4-fluorophenyl)methanide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: It is used in the preparation of functional materials, including polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of Bromozinc(1+) (4-fluorophenyl)methanide in chemical reactions involves the nucleophilic attack of the 4-fluorophenylmethanide anion on electrophilic centers. The zinc cation stabilizes the anionic intermediate, facilitating the reaction. In cross-coupling reactions, the compound acts as a nucleophilic partner, transferring the 4-fluorophenyl group to the electrophilic aryl halide.
Comparación Con Compuestos Similares
Similar Compounds
- Bromozinc(1+) (2-chloro-5-fluorophenyl)methanide
- Bromozinc(1+) (2,5-difluorophenyl)methanide
Uniqueness
Bromozinc(1+) (4-fluorophenyl)methanide is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where the 4-fluorophenyl group is desired.
Propiedades
Número CAS |
223761-28-2 |
|---|---|
Fórmula molecular |
C7H6BrFZn |
Peso molecular |
254.4 g/mol |
InChI |
InChI=1S/C7H6F.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
ITHMAZGQCBSQFB-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=CC=C(C=C1)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


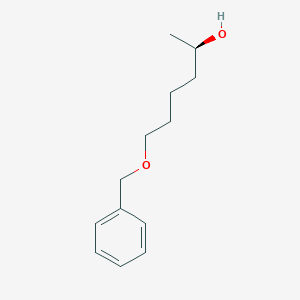

![Acetamide,2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12582237.png)

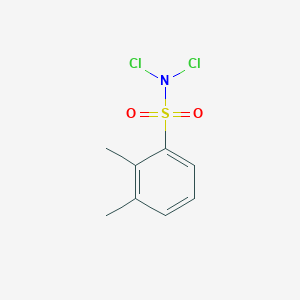
![1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperidin-4-one](/img/structure/B12582248.png)

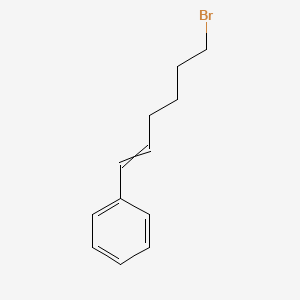
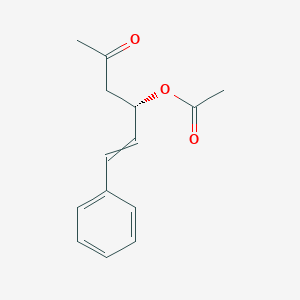

![2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12582293.png)

![9-Ethyl-N,N-diphenyl-6-[2-(pyridin-4-YL)ethenyl]-9H-carbazol-3-amine](/img/structure/B12582297.png)
![Acetamide,N-cycloheptyl-2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12582298.png)
